Zinnimidine was first synthesized in the context of research focused on natural products and their derivatives. It is classified under the category of nitrogen-containing heterocycles, specifically imidines, which are known for their diverse biological activities. The compound's classification is significant as it allows researchers to explore its interactions with biological systems and its potential therapeutic uses.
The synthesis of Zinnimidine typically involves several key steps, utilizing classical organic chemistry techniques. One notable method is the Parham cyclization, which has been employed to construct Zinnimidine from various precursors. The general synthetic route includes:
The detailed synthetic pathway showcases a series of reactions including acylation, electrophilic bromination, and regioselective protection steps that ultimately lead to the formation of Zinnimidine.
Zinnimidine possesses a distinctive molecular structure that can be represented by its chemical formula . The compound features an imidine functional group integrated into a complex aromatic framework.
Zinnimidine undergoes various chemical reactions that are crucial for its functionality in biological systems. Key reactions include:
These reactions are essential for modifying Zinnimidine to enhance its biological activity or to create new compounds with desired properties .
The mechanism of action for Zinnimidine is primarily linked to its ability to interact with biological targets such as enzymes or receptors. Research indicates that:
Further investigations into its mechanism are necessary to fully elucidate how Zinnimidine exerts its biological effects.
Zinnimidine exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Zinnimidine behaves in different environments, influencing its application in scientific research .
Zinnimidine has several promising applications in scientific research:
Zinnimidine (CAS: 148717-77-5), a phytotoxic isoindolinone alkaloid, was first isolated in 1993 from phytopathogenic fungi of the genus Alternaria, notably Alternaria porri and Alternaria cichorii [5]. The compound derives its name from structural similarity to earlier identified phytotoxins like zinniol. Stierle et al. characterized it as a prenylated and methoxylated isoindolinone derivative during investigations into fungal metabolites affecting plant physiology [5]. Its systematic IUPAC designation is 2,3-Dihydro-4-methoxy-5-methyl-6-[(3-methyl-2-buten-1-yl)oxy]-1H-isoindol-1-one, with common synonyms including "cichorine analog" reflecting its structural relationship to co-occurring metabolites [2] [5]. The discovery emerged from studies of plant-pathogen interactions, where zinnimidine was identified as a secondary metabolite contributing to fungal virulence.
Table 1: Fundamental Identifiers of Zinnimidine
Property | Value |
---|---|
CAS Registry Number | 148717-77-5 |
Molecular Formula | C₁₅H₁₉NO₃ |
Exact Molecular Weight | 261.1365 Da |
IUPAC Name | 2,3-Dihydro-4-methoxy-5-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-1H-isoindol-1-one |
Key Synonyms | Zinnimidine; Cichorine analog |
InChIKey | DSOITGJEUKHAJN-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2C(=C1OC)CNC2=O)OCC=C(C)C |
As a member of the isoindolinone alkaloid class, zinnimidine exemplifies the structural diversity and bioactivity of fungal natural products. Isoindolinones represent a privileged scaffold in medicinal chemistry due to their presence in pharmacologically active compounds targeting cancer, inflammation, and infectious diseases [3] [5]. Zinnimidine’s significance is multifaceted:
This review synthesizes current knowledge on zinnimidine, with emphasis on:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0